molecular formula C18H18N4O2S B2622763 N-(3,4-dimethylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251687-49-6

N-(3,4-dimethylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2622763
CAS No.: 1251687-49-6
M. Wt: 354.43
InChI Key: MYPWHRANZYXYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a novel synthetic chemical hybrid designed for advanced medicinal chemistry and drug discovery research. This compound features a 1,3,4-oxadiazole heterocycle, a privileged scaffold recognized for its significant role in developing bioactive molecules . The molecular architecture, which integrates the 1,3,4-oxadiazole ring with a pyridine core and an acetamide linker, is strategically engineered to inhibit key biological targets. Researchers are exploring this compound primarily for its potential antiproliferative activity. The 1,3,4-oxadiazole pharmacophore is known to contribute to cytotoxic effects by targeting crucial enzymes involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC) . The incorporation of a (methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio moiety suggests potential for interaction with enzyme active sites, potentially leading to the inhibition of growth factors and kinases. This compound is intended for investigational use in biochemical assays and cell-based studies to elucidate novel mechanisms of action and validate new therapeutic targets. It is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-11-4-5-15(8-12(11)2)21-16(23)10-25-17-9-14(6-7-19-17)18-20-13(3)22-24-18/h4-9H,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPWHRANZYXYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound that incorporates both a thioacetamide and an oxadiazole moiety. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents.

Chemical Structure

The compound can be represented by the following structure:

N 3 4 dimethylphenyl 2 4 3 methyl 1 2 4 oxadiazol 5 yl pyridin 2 yl thio acetamide\text{N 3 4 dimethylphenyl 2 4 3 methyl 1 2 4 oxadiazol 5 yl pyridin 2 yl thio acetamide}

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a wide range of biological activities. These include:

  • Anticancer Activity : Studies have shown that 1,3,4-oxadiazole derivatives can inhibit various cancer cell lines through mechanisms such as:
    • Inhibition of telomerase activity.
    • Modulation of histone deacetylases (HDAC).
    • Targeting thymidylate synthase and topoisomerases .
  • Antimicrobial Properties : The presence of the oxadiazole ring has been associated with enhanced antimicrobial activity against various pathogens .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Case Studies and Experimental Data

A number of studies have been conducted to evaluate the biological activity of similar compounds:

StudyCompoundActivityFindings
1,3,4-Oxadiazole DerivativesAnticancerInhibited cell proliferation in HeLa cell line.
Thiadiazole and Oxadiazole CombinationsCytotoxicityEnhanced cytotoxicity due to lipophilicity and interaction with biological targets.
Various Oxadiazole DerivativesAntimicrobialShowed significant inhibition against bacterial strains.

The proposed mechanisms for the biological activity of N-(3,4-dimethylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : It could induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that oxadiazoles can increase ROS levels in cells, contributing to their cytotoxic effects.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(3,4-dimethylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide. Research indicates that derivatives of oxadiazoles can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown percent growth inhibitions (PGIs) exceeding 80% against cancer cell lines such as OVCAR-8 and SNB-19 . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

2. Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in inflammatory pathways . This inhibition can lead to reduced inflammation in conditions such as arthritis or asthma. The structure of the compound allows it to interact effectively with the enzyme's active site.

3. Antimicrobial Activity
The oxadiazole derivatives have demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria. In particular, synthesized compounds have shown effectiveness against Bacillus species . This suggests potential applications in developing new antibacterial agents.

Material Science Applications

1. UV Absorption
Compounds with similar structures are being explored for their UV absorption capabilities. The incorporation of oxadiazole units can enhance the UV stability of polymers, making them suitable for applications in coatings and plastics . This property is particularly valuable in protecting materials from photodegradation.

2. Drug Delivery Systems
The ability of N-(3,4-dimethylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide to form stable complexes with various drugs lends itself to applications in drug delivery systems. Its solubility and stability can be optimized for controlled release formulations.

Case Studies

Case Study 1: Anticancer Research
A study investigated the anticancer properties of a series of oxadiazole derivatives similar to N-(3,4-dimethylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide. The results showed that these compounds could inhibit tumor growth in vivo models by targeting specific signaling pathways involved in cancer progression.

Case Study 2: Anti-inflammatory Effects
In silico studies were conducted to evaluate the binding affinity of this compound with 5-lipoxygenase. The findings indicated a strong interaction that suggests potential for further development as an anti-inflammatory agent . Subsequent in vitro assays confirmed its efficacy in reducing inflammatory markers.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Oxadiazole-Containing Derivatives

Compounds featuring the 3-methyl-1,2,4-oxadiazol-5-yl group are prevalent in antimicrobial and anticancer research. For example:

  • Compound 16e (): A cephalosporin derivative with a 3-methyl-1,2,4-oxadiazole side chain exhibits antibacterial activity against Mycobacterium tuberculosis. However, its synthesis yield is extremely low (2%), likely due to steric hindrance from the bicyclic β-lactam core .
  • Compound 45 (): Contains a benzamide core with a methylthio-linked oxadiazole group. The methylthio spacer may improve solubility compared to the direct pyridinyl-oxadiazole attachment in the target compound .
Feature Target Compound Compound 16e Compound 45
Core Structure Acetamide Cephalosporin Benzamide
Oxadiazole Attachment Direct (pyridine) Side chain Methylthio-linked
Yield Not reported 2% Not reported

Key Insight : Direct oxadiazole-pyridine fusion (target compound) may enhance rigidity and target binding compared to spacer-containing analogs .

Thioether-Linked Acetamides

Thioether bridges are common in kinase inhibitors and antimicrobial agents. Notable analogs include:

  • Compound 9 (): A pteridinyl-acetamide with a 4-methoxybenzyl group. The methoxy substituent likely increases lipophilicity, contrasting with the target’s 3,4-dimethylphenyl group, which balances hydrophobicity and steric bulk .
  • Compound 10 (): Features a benzoquinazolinyl-thioacetamide core with a sulfamoylphenyl group. The sulfamoyl moiety enhances solubility, whereas the target’s dimethylphenyl group prioritizes membrane permeability .
Feature Target Compound Compound 9 Compound 10
Aromatic Substituent 3,4-Dimethylphenyl 4-Methoxybenzyl Sulfamoylphenyl
Heterocyclic Core Pyridine-oxadiazole Pteridine Benzoquinazoline
Yield Not reported Not reported 77%

Key Insight : Substituent choice critically impacts physicochemical properties. The target’s dimethylphenyl group may optimize passive diffusion across biological membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.